BRD4884

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

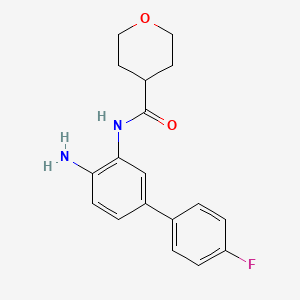

N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide is a synthetic organic compound characterized by the presence of a biphenyl structure with an amino and fluoro substituent

Mechanism of Action

Target of Action

BRD4884, also known as N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide or N-(4-Amino-4’-fluoro[1,1’-biphenyl]-3-yl)tetrahydro-2H-pyran-4-carboxamide, is a potent inhibitor of Histone Deacetylase 2 (HDAC2) . HDAC2 is a chromatin-modifying histone deacetylase implicated in memory formation and synaptic plasticity .

Biochemical Pathways

The inhibition of HDAC2 by this compound leads to increased acetylation of histones H4K12 and H3K9 . This modification of chromatin structure plays a critical role in the regulation of gene expression, affecting various neurobiological processes underlying synaptic plasticity and memory formation .

Pharmacokinetics

This compound possesses preferential binding kinetics with a seven-fold longer half-life on HDAC2 compared to HDAC1 (143 min versus 20 min) . It is also capable of crossing the blood-brain barrier , which is crucial for its action in the central nervous system.

Result of Action

The action of this compound results in increased histone acetylation in primary mouse neuronal cell culture assays and in the hippocampus of CK-p25 mice, a model of neurodegenerative disease . This leads to enhanced learning and memory processes, and it has been shown to rescue the associated memory deficits of these mice in a cognition behavioral model .

Action Environment

This suggests that its efficacy could be influenced by factors such as the brain’s biochemical environment and the presence of neurodegenerative disease .

Biochemical Analysis

Biochemical Properties

BRD4884 interacts with HDAC2, a chromatin modifying histone deacetylase implicated in memory formation and synaptic plasticity . It exhibits preferential binding kinetics with a seven-fold longer half-life on HDAC2 compared to HDAC1 .

Cellular Effects

This compound has been shown to increase H4K12 and H3K9 histone acetylation in primary mouse neuronal cell culture assays . This suggests that this compound may influence cell function by altering the acetylation status of histones, which can impact gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves inhibition of HDAC2 . By inhibiting HDAC2, this compound increases the acetylation of histones, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has been shown to rescue memory deficits in CK-p25 mice, a model of neurodegenerative disease . This suggests that the effects of this compound on cellular function may change over time, potentially due to changes in the stability or degradation of the compound.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported, the compound has been shown to cross the blood-brain barrier and exert effects in the brain of CK-p25 mice .

Metabolic Pathways

Given its role as an HDAC2 inhibitor, it may interact with enzymes involved in histone modification .

Subcellular Localization

As an HDAC2 inhibitor, it is likely to be found in the nucleus where HDAC2 exerts its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide typically involves multiple steps. One common route starts with the preparation of 4’-Fluoro-[1,1’-biphenyl]-4-amine. This intermediate can be synthesized by the reduction of 4’-Fluoro-[1,1’-biphenyl]-4-nitro compound using hydrogen gas in the presence of a palladium catalyst .

The next step involves the formation of the oxane ring. This can be achieved by reacting the amine with an appropriate oxirane derivative under basic conditions. The final step is the formation of the carboxamide group, which can be accomplished by reacting the oxane derivative with a carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The fluoro substituent can be reduced to form a hydrogenated biphenyl derivative.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the fluoro group can result in various substituted biphenyl derivatives .

Scientific Research Applications

N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study biological processes involving biphenyl derivatives.

Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

4-Amino-4’-fluorobiphenyl: This compound shares a similar biphenyl structure but lacks the oxane and carboxamide groups.

4’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid: This compound has a carboxylic acid group instead of the carboxamide group.

Uniqueness

N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide is unique due to the presence of both the oxane ring and the carboxamide group, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name |

N-[2-amino-5-(4-fluorophenyl)phenyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-4-1-12(2-5-15)14-3-6-16(20)17(11-14)21-18(22)13-7-9-23-10-8-13/h1-6,11,13H,7-10,20H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCDNONWGMYBHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BRD4884 interact with HDAC1 and HDAC2, and what are the downstream effects of this interaction?

A: this compound acts as a selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2). [, ] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This compound binds to the catalytic zinc ion within the active site of HDAC1 and HDAC2, effectively blocking their enzymatic activity. [] This inhibition leads to increased acetylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12), ultimately impacting gene expression and downstream cellular processes. []

Q2: What are the key structural features of this compound that contribute to its binding kinetics and selectivity towards HDAC1 over HDAC2?

A: this compound displays kinetic selectivity for HDAC1 over HDAC2. [] Research suggests that variations in the moiety occupying an 11 Å channel leading to the catalytic zinc pocket of HDAC1 and HDAC2 contribute to this selectivity. [] While both HDAC1 and HDAC2 share significant structural similarity, subtle differences in this channel influence the binding kinetics of inhibitors like this compound. [] This highlights the possibility of fine-tuning inhibitor design to achieve isoform-specific binding profiles.

Q3: How have computational chemistry and molecular dynamics simulations been used to study and improve this compound's interaction with HDAC2?

A: Researchers have employed molecular dynamics (MD) simulations to analyze the binding interactions of this compound and other HDAC2 inhibitors at the atomic level. [] By calculating non-bonding energies (NBEs) between the inhibitors and the HDAC2 active site, scientists can identify specific structural features that contribute to binding affinity. [] For instance, analysis of this compound (PDB ligand code: IWX) revealed that modifications to its phenyl moieties could potentially enhance its interaction with HDAC2. [] Such insights from computational studies guide the design of novel HDAC2 inhibitors with improved potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)

![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)

![5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one](/img/structure/B606281.png)

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)